molecular formula C14H9NO2S B6390683 2-[Benzo(B)thiophen-2-YL]nicotinic acid CAS No. 1261890-99-6

2-[Benzo(B)thiophen-2-YL]nicotinic acid

Cat. No.: B6390683
CAS No.: 1261890-99-6
M. Wt: 255.29 g/mol
InChI Key: FRQWRQKXLAUZRA-UHFFFAOYSA-N
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Description

2-[Benzo(B)thiophen-2-YL]nicotinic acid is a chemical compound with the molecular formula C14H9NO2S It is a derivative of nicotinic acid, where the pyridine ring is substituted with a benzo[b]thiophene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[Benzo(B)thiophen-2-YL]nicotinic acid typically involves the coupling of 2-iodothiophenol with nicotinic acid derivatives. One common method is the palladium-catalyzed Sonogashira cross-coupling reaction, where 2-iodothiophenol reacts with phenylacetylene to form the benzo[b]thiophene core . This intermediate can then be further functionalized to introduce the nicotinic acid moiety.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and high-throughput screening to identify the most efficient catalysts and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2-[Benzo(B)thiophen-2-YL]nicotinic acid can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the benzo[b]thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: Electrophilic aromatic substitution can occur on the benzo[b]thiophene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Halogenated derivatives of the benzo[b]thiophene ring.

Scientific Research Applications

2-[Benzo(B)thiophen-2-YL]nicotinic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[Benzo(B)thiophen-2-YL]nicotinic acid involves its interaction with specific molecular targets. In medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors, modulating biological pathways. For example, it can inhibit beta-lactamase enzymes, enhancing the efficacy of beta-lactam antibiotics .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[Benzo(B)thiophen-2-YL]nicotinic acid is unique due to the combination of the benzo[b]thiophene and nicotinic acid moieties, which confer distinct electronic and biological properties. This makes it a versatile compound for various applications in medicinal chemistry and materials science.

Properties

IUPAC Name

2-(1-benzothiophen-2-yl)pyridine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9NO2S/c16-14(17)10-5-3-7-15-13(10)12-8-9-4-1-2-6-11(9)18-12/h1-8H,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRQWRQKXLAUZRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(S2)C3=C(C=CC=N3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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